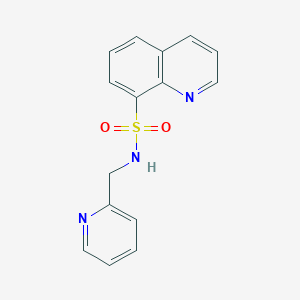

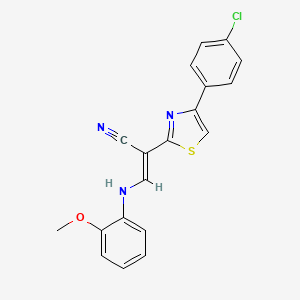

![molecular formula C8H13ClN2O2 B2969096 5-[(dimethylamino)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride CAS No. 2171890-95-0](/img/structure/B2969096.png)

5-[(dimethylamino)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

5-Dimethylaminomethylene derivatives of uracil hydrochloride have been used to synthesize pyrido[2,3-d]pyrimidine-2,4-dione derivatives, showcasing the utility of such compounds in the synthesis of heterocyclic compounds, particularly in pyrimidine chemistry (Hirota, Kitade, & Senda, 1985).

Preparation of Pyrrolo[2,1-b]thiazoles

The synthesis of pyrrolo[2,1-b]thiazoles, a class of heterocyclic compounds, has been achieved using 5-aroyl-2-(dimethylamino)methylidene derivatives. This highlights the role of such dimethylamino derivatives in the formation of complex heterocyclic structures (Tverdokhlebov et al., 2003).

Antileukemic Activity of Pyrrolizine Derivatives

Research has shown that certain dimethyl 2,3-dihydro-1H-pyrrolizine derivatives exhibit promising antileukemic activity. The use of dimethylamino derivatives in the synthesis of these compounds underscores their potential in medicinal chemistry (Ladurée et al., 1989).

Antimicrobial Activity of Pyrrole Derivatives

The synthesis of novel pyrrole derivatives, including (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate, has demonstrated significant in vitro antimicrobial activities. This indicates the potential of dimethylamino derivatives in the development of new antimicrobial agents (Hublikar et al., 2019).

Hydrogen Bonding in Acid−Amide Structures

Research involving 2,2-dimethylbutynoic acid with pyridone terminus has demonstrated intermolecular hydrogen bonding involving amide and carboxylic acid groups. This study provides insights into the hydrogen bonding capabilities of dimethylamino derivatives (Wash, Maverick, Chiefari, & Lightner, 1997).

Reversible Blocking of Amino Groups

Research on maleic anhydride derivatives, including dimethylmaleic anhydride, has explored their use in the reversible blocking of amino groups. This demonstrates the chemical versatility of dimethylamino derivatives in protein chemistry (Dixon & Perham, 1968).

Antitumor and Antibacterial Activities

Studies on various cyclopentanone derivatives, including 5-(dimethylaminomethyl)cyclopentanone-3-carboxylic acid hydrochloride, have shown significant antitumor and antibacterial activities, highlighting the therapeutic potential of such compounds (Umezawa & Kinoshita, 1957).

Propriétés

IUPAC Name |

5-[(dimethylamino)methyl]-1H-pyrrole-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-10(2)5-6-3-4-7(9-6)8(11)12;/h3-4,9H,5H2,1-2H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAYBLNESIWFHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(N1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((Dimethylamino)methyl)-1H-pyrrole-2-carboxylic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

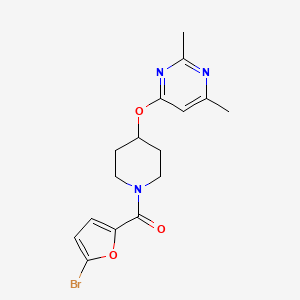

![4-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2969013.png)

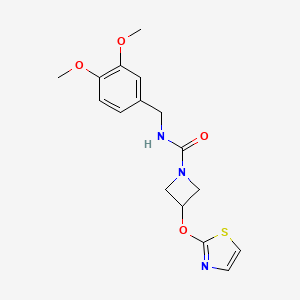

![(E)-N-[(6-Chloro-1H-indol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2969014.png)

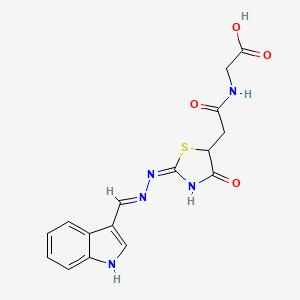

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]propanamide](/img/structure/B2969015.png)

![N-(3,4-dimethylphenyl)-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2969019.png)

![Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2969023.png)

![3-(benzenesulfonyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B2969024.png)

![N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide](/img/structure/B2969034.png)